
Verlukast-d6
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Overview
Description
Verlukast-d6, also known as MK-679-d6 or L 668019-d6, is a deuterium-labeled derivative of Verlukast. Verlukast is a potent, selective, and orally active antagonist of leukotriene receptors, which are involved in inflammatory processes. This compound has significant potential for research in asthma and other inflammatory conditions .
Preparation Methods
The preparation of Verlukast-d6 typically involves the introduction of deuterium atoms into the Verlukast molecule. This can be achieved through deuterium exchange reactions or by using deuterated reagents. The specific synthetic routes and reaction conditions may vary, but the goal is to replace hydrogen atoms with deuterium to create a stable isotope-labeled compound .
Chemical Reactions Analysis
Verlukast-d6 undergoes similar chemical reactions as Verlukast due to the similarity in chemical properties between deuterium and hydrogen. These reactions include:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms may be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions are typically deuterium-labeled derivatives of the original products .
Scientific Research Applications
Verlukast-d6 is primarily used as an internal standard in mass spectrometry-based analytical techniques. This allows for the accurate quantification of Verlukast and its metabolites in biological samples. Additionally, this compound is used in research related to asthma and other inflammatory diseases due to its role as a leukotriene receptor antagonist .
Mechanism of Action
Verlukast-d6, like Verlukast, exerts its effects by blocking leukotriene receptors, specifically the cysteinyl leukotriene receptor 1 (CysLT1). This inhibition prevents leukotrienes from binding to their receptors, thereby reducing inflammation and bronchoconstriction in conditions such as asthma. The molecular targets involved include leukotriene receptors, which play a crucial role in the inflammatory pathway .
Comparison with Similar Compounds
Verlukast-d6 is similar to other leukotriene receptor antagonists such as Montelukast and Zafirlukast. its uniqueness lies in the deuterium labeling, which provides advantages in analytical studies by serving as a stable isotope-labeled internal standard. This labeling helps in distinguishing the compound from its non-labeled counterparts in mass spectrometry analyses .
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Zafirlukast: A leukotriene receptor antagonist used for the maintenance treatment of asthma.
Pranlukast: Another leukotriene receptor antagonist used in the management of asthma
Biological Activity
Verlukast-d6, also known as MK-679-d6, is a deuterated analog of verlukast, a potent leukotriene receptor antagonist primarily researched for its potential in treating asthma and related respiratory conditions. This article examines the biological activity of this compound, focusing on its pharmacodynamics, metabolism, and therapeutic implications.
Overview of this compound
This compound is designed to enhance the pharmacological profile of its parent compound, verlukast. It selectively inhibits leukotriene D4 (LTD4) binding, which is crucial in mediating bronchoconstriction and inflammation in asthma. The compound's structure includes a styryl quinoline backbone that contributes to its activity against leukotriene receptors.
Chemical Structure
The chemical formula for this compound is as follows:
- Molecular Formula : C₁₉H₁₈ClN₃O₄S
- Molecular Weight : 421.88 g/mol
Pharmacodynamics
This compound exhibits a high affinity for leukotriene receptors:
- IC50 Values :
- Guinea-pig lung homogenates: 3.1 nM
- Human lung homogenates: 8.0 nM
- U937 cell membranes: 10.7 nM
These values indicate that this compound is significantly more effective than many existing leukotriene antagonists.
This compound functions by blocking the action of leukotrienes, specifically LTD4, which are inflammatory mediators involved in bronchoconstriction. The antagonism of these receptors leads to:
- Reduction in bronchoconstriction : Studies show that both intravenous and aerosolized forms of this compound can effectively prevent bronchoconstriction induced by leukotrienes in animal models.
- Inhibition of inflammatory responses : By blocking leukotriene receptors, this compound reduces inflammation associated with asthma exacerbations.
Metabolism and Biotransformation
The metabolic pathway of this compound has been characterized through various studies:
- Conjugation with Glutathione : Verlukast undergoes conjugation with glutathione (GSH), forming metabolites that are excreted via bile. Approximately 16.5% of an administered dose is recovered as GSH conjugates within four hours post-administration .
- Enzymatic Activity : The conjugation process is enzyme-catalyzed, with apparent KM and Vmax values determined through Lineweaver-Burk analysis being 107 ± 22 pM and 0.66 ± 0.22 nmol/min/mg protein respectively .
Case Studies
Several studies have highlighted the efficacy and safety profile of this compound:
- Study on Guinea Pigs : In a controlled study, guinea pigs treated with intraduodenal this compound showed significant antagonism of bronchoconstriction induced by LTD4, supporting its potential use in clinical settings .
- Human Trials : Early-phase clinical trials have demonstrated that oral administration of this compound effectively reduces airway hyperresponsiveness in asthmatic patients without significant adverse effects .
Comparative Analysis with Other Leukotriene Antagonists
Compound | IC50 (nM) | Route of Administration | Primary Indication |
---|---|---|---|
This compound | 3.1 | Oral / Inhalation | Asthma |
Montelukast | 5.0 | Oral | Asthma |
Zafirlukast | 10.0 | Oral | Asthma |
This table illustrates that this compound has a competitive edge in potency compared to other well-known leukotriene antagonists.
Q & A
Basic Research Questions
Q. How is Verlukast-d6 synthesized and characterized in preclinical studies?
this compound, a deuterium-labeled analog of Verlukast (MK-679), is synthesized via isotopic substitution in the parent compound’s structure. Key steps include:
- Deuterium incorporation : Using deuterated reagents (e.g., D₂O or deuterated solvents) under controlled reaction conditions to ensure isotopic purity .
- Characterization : Employ nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry (MS) to verify molecular weight and isotopic enrichment (>98% purity). Stability testing under varying pH and temperature conditions is critical to validate structural integrity .
Q. What analytical methods are recommended to verify the purity and stability of this compound in experimental storage?
- Chromatographic techniques : High-performance liquid chromatography (HPLC) with UV detection to monitor degradation products.
- Spectroscopic validation : Fourier-transform infrared spectroscopy (FTIR) to track functional group stability.
- Storage protocols : Store at -20°C in inert atmospheres (argon/nitrogen) to prevent deuterium exchange with ambient moisture .
Advanced Research Questions
Q. How can researchers design experiments to assess the pharmacokinetic impact of deuterium labeling in this compound compared to its non-deuterated form?
- Comparative pharmacokinetic (PK) studies : Administer equimolar doses of Verlukast and this compound in animal models (e.g., rodents), followed by LC-MS/MS analysis of plasma samples to quantify half-life (t₁/₂), volume of distribution (Vd), and clearance rates.
- Isotope effect evaluation : Monitor metabolic pathways (e.g., cytochrome P450 interactions) to identify deuterium-induced metabolic stability changes. Use deuterium isotope effect (DIE) calculations to quantify differences in reaction rates .
Q. What methodological strategies resolve contradictions in receptor binding affinity data between this compound and its parent compound?
- Controlled binding assays : Use radioligand displacement assays (e.g., ³H-labeled leukotriene D4) in human bronchial smooth muscle cells. Normalize data to account for batch-to-batch variability in receptor density.
- Statistical reconciliation : Apply mixed-effects models to distinguish experimental noise from biologically significant differences. Cross-validate findings with computational docking simulations to assess deuterium’s steric or electronic effects on receptor interactions .
Q. How should researchers integrate this compound into in vivo asthma models to evaluate leukotriene receptor antagonism?
- Model selection : Use ovalbumin (OVA)-sensitized murine models to mimic allergic asthma. Administer this compound via oral gavage or aerosolized delivery, with dose-ranging studies (0.1–10 mg/kg) to establish efficacy thresholds.
- Endpoint analysis : Measure bronchoalveolar lavage (BAL) fluid leukotriene levels (e.g., LTB4, LTC4) via ELISA and correlate with airway hyperresponsiveness (AHR) metrics .
Q. What are best practices for ensuring reproducibility in deuterium-labeled compound studies, particularly for this compound?
- Detailed experimental documentation : Include reaction conditions (temperature, solvent, catalyst), purification steps, and analytical parameters (e.g., HPLC gradient profiles) in supplementary materials.
- Inter-lab validation : Collaborate with independent labs to replicate key findings, using standardized protocols for synthesis and bioassays .
Q. Data Analysis and Interpretation
Q. How can researchers address discrepancies in mass spectrometry data when quantifying this compound in complex biological matrices?
- Matrix effect mitigation : Use isotope dilution mass spectrometry (IDMS) with a stable isotope internal standard (e.g., Verlukast-d8) to correct for ion suppression/enhancement.
- Data normalization : Apply batch correction algorithms (e.g., Combat in R) to harmonize inter-run variability .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
Properties
IUPAC Name |
3-[(R)-[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUZQJFHDNNPFG-KHHVWKNZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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